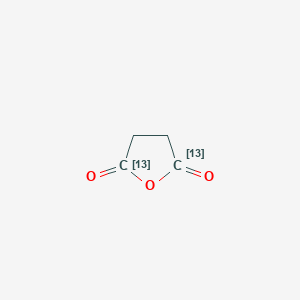

Succinic anhydride-13C2

Cat. No. B3065980

Key on ui cas rn:

67519-25-9

M. Wt: 102.06 g/mol

InChI Key: RINCXYDBBGOEEQ-CQDYUVAPSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05393891

Procedure details

A stock solution of succinic anhydride was prepared by dissolving 24.3 mg in 1.635 ml of dimethylformamide (DMF). 2-(2'-Fluoro-1,1'-Biphenyl-4-yl)-3-Methyl-6-(2 -Aminoethyl)-4-Quinolinecarboxylic Acid, Sodium Salt (10 mg) was placed in a glass vial along with 161 μl succinic anhydride stock solution and 9 μl dry triethylamine. This was stirred overnight in the dark at room temperature. A stock solution of Disuccinimdyl carbonate (DSC) was prepared by dissolving 62.4 mg of DSC into 1.59 ml of dry DMF. 174 μl of the DSC stock and 9 μl of dry triethylamine were added to the 2-(2'-Fluoro-1,1'-Biphenyl-4-yl)-3-Methyl-6-(2-Aminoethyl)-4Quinolinecarboxylic Acid, Sodium Salt-succinamic acid solution for activation. This was stirred for one hour in the dark at room temperature. Half of the activated 2-(2'-Fluoro-1,1'-Biphenyl-4-yl)-3-Methyl-6-(2-Aminoethyl)-4-Quinolinecarboxylic Acid, Sodium Salt-succinamic acid solution was rapidly added to either BSA or KLH solutions (26 mg protein dissolved in 43.3 ml of 0.15M sodium bicarbonate, pH 8.1) and gently agitated overnight in the dark at 4° C. After coupling, the immunogens were dialyzed against three changes of PBS to remove any free hapten and excess coupling reagents as described in Chemistry of Protein Conjugation and Cross-Linking, S. Wong, CRC Press, 1991, which is hereby incorporated by reference. Haptens were also conjugated to OA using this method.

Name

2-(2'-Fluoro-1,1'-Biphenyl-4-yl)-3-Methyl-6-(2-Aminoethyl)-4Quinolinecarboxylic Acid

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Name

Sodium Salt-succinamic acid

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Name

2-(2'-Fluoro-1,1'-Biphenyl-4-yl)-3-Methyl-6-(2 -Aminoethyl)-4-Quinolinecarboxylic Acid

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

Name

2-(2'-Fluoro-1,1'-Biphenyl-4-yl)-3-Methyl-6-(2-Aminoethyl)-4-Quinolinecarboxylic Acid

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Seven

Name

Sodium Salt-succinamic acid

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Seven

Identifiers

|

REACTION_CXSMILES

|

FC1C=CC=CC=1C1C=CC(C2C(C)=C([C:25]([OH:27])=[O:26])C3C(=CC=C(CCN)C=3)N=2)=CC=1.[Na].[C:32]1(=[O:38])[O:37][C:35](=[O:36])[CH2:34][CH2:33]1.C([O-])(=O)CCC([NH-])=[O:43].[Na+].[Na+]>CN(C)C=O.C(=O)(O)[O-].[Na+].C(N(CC)CC)C>[C:35]1(=[O:36])[O:37][C:32](=[O:38])[CH2:33][CH2:34]1.[C:25](=[O:26])([O-:43])[O-:27] |f:3.4.5,7.8,^1:30|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

1.59 mL

|

|

Type

|

solvent

|

|

Smiles

|

CN(C=O)C

|

Step Two

|

Name

|

2-(2'-Fluoro-1,1'-Biphenyl-4-yl)-3-Methyl-6-(2-Aminoethyl)-4Quinolinecarboxylic Acid

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

FC1=C(C=CC=C1)C1=CC=C(C=C1)C1=NC2=CC=C(C=C2C(=C1C)C(=O)O)CCN

|

|

Name

|

Sodium Salt-succinamic acid

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CCC(=O)[NH-])(=O)[O-].[Na+].[Na+]

|

|

Name

|

|

|

Quantity

|

9 μL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)N(CC)CC

|

Step Three

|

Name

|

|

|

Quantity

|

9 μL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)N(CC)CC

|

Step Four

|

Name

|

2-(2'-Fluoro-1,1'-Biphenyl-4-yl)-3-Methyl-6-(2 -Aminoethyl)-4-Quinolinecarboxylic Acid

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

FC1=C(C=CC=C1)C1=CC=C(C=C1)C1=NC2=CC=C(C=C2C(=C1C)C(=O)O)CCN

|

Step Five

|

Name

|

|

|

Quantity

|

10 mg

|

|

Type

|

reactant

|

|

Smiles

|

[Na]

|

Step Six

|

Name

|

|

|

Quantity

|

161 μL

|

|

Type

|

reactant

|

|

Smiles

|

C1(CCC(=O)O1)=O

|

Step Seven

|

Name

|

2-(2'-Fluoro-1,1'-Biphenyl-4-yl)-3-Methyl-6-(2-Aminoethyl)-4-Quinolinecarboxylic Acid

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

FC1=C(C=CC=C1)C1=CC=C(C=C1)C1=NC2=CC=C(C=C2C(=C1C)C(=O)O)CCN

|

|

Name

|

Sodium Salt-succinamic acid

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CCC(=O)[NH-])(=O)[O-].[Na+].[Na+]

|

|

Name

|

|

|

Quantity

|

43.3 mL

|

|

Type

|

solvent

|

|

Smiles

|

C([O-])(O)=O.[Na+]

|

Step Eight

|

Name

|

|

|

Quantity

|

1.635 mL

|

|

Type

|

solvent

|

|

Smiles

|

CN(C=O)C

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

This was stirred overnight in the dark at room temperature

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

STIRRING

|

Type

|

STIRRING

|

|

Details

|

This was stirred for one hour in the dark at room temperature

|

|

Duration

|

1 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the immunogens were dialyzed against three changes of PBS

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove any free hapten and excess coupling reagents

|

Outcomes

Product

Details

Reaction Time |

8 (± 8) h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1(CCC(=O)O1)=O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C([O-])([O-])=O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US05393891

Procedure details

A stock solution of succinic anhydride was prepared by dissolving 24.3 mg in 1.635 ml of dimethylformamide (DMF). 2-(2'-Fluoro-1,1'-Biphenyl-4-yl)-3-Methyl-6-(2 -Aminoethyl)-4-Quinolinecarboxylic Acid, Sodium Salt (10 mg) was placed in a glass vial along with 161 μl succinic anhydride stock solution and 9 μl dry triethylamine. This was stirred overnight in the dark at room temperature. A stock solution of Disuccinimdyl carbonate (DSC) was prepared by dissolving 62.4 mg of DSC into 1.59 ml of dry DMF. 174 μl of the DSC stock and 9 μl of dry triethylamine were added to the 2-(2'-Fluoro-1,1'-Biphenyl-4-yl)-3-Methyl-6-(2-Aminoethyl)-4Quinolinecarboxylic Acid, Sodium Salt-succinamic acid solution for activation. This was stirred for one hour in the dark at room temperature. Half of the activated 2-(2'-Fluoro-1,1'-Biphenyl-4-yl)-3-Methyl-6-(2-Aminoethyl)-4-Quinolinecarboxylic Acid, Sodium Salt-succinamic acid solution was rapidly added to either BSA or KLH solutions (26 mg protein dissolved in 43.3 ml of 0.15M sodium bicarbonate, pH 8.1) and gently agitated overnight in the dark at 4° C. After coupling, the immunogens were dialyzed against three changes of PBS to remove any free hapten and excess coupling reagents as described in Chemistry of Protein Conjugation and Cross-Linking, S. Wong, CRC Press, 1991, which is hereby incorporated by reference. Haptens were also conjugated to OA using this method.

Name

2-(2'-Fluoro-1,1'-Biphenyl-4-yl)-3-Methyl-6-(2-Aminoethyl)-4Quinolinecarboxylic Acid

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Name

Sodium Salt-succinamic acid

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Name

2-(2'-Fluoro-1,1'-Biphenyl-4-yl)-3-Methyl-6-(2 -Aminoethyl)-4-Quinolinecarboxylic Acid

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

Name

2-(2'-Fluoro-1,1'-Biphenyl-4-yl)-3-Methyl-6-(2-Aminoethyl)-4-Quinolinecarboxylic Acid

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Seven

Name

Sodium Salt-succinamic acid

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Seven

Identifiers

|

REACTION_CXSMILES

|

FC1C=CC=CC=1C1C=CC(C2C(C)=C([C:25]([OH:27])=[O:26])C3C(=CC=C(CCN)C=3)N=2)=CC=1.[Na].[C:32]1(=[O:38])[O:37][C:35](=[O:36])[CH2:34][CH2:33]1.C([O-])(=O)CCC([NH-])=[O:43].[Na+].[Na+]>CN(C)C=O.C(=O)(O)[O-].[Na+].C(N(CC)CC)C>[C:35]1(=[O:36])[O:37][C:32](=[O:38])[CH2:33][CH2:34]1.[C:25](=[O:26])([O-:43])[O-:27] |f:3.4.5,7.8,^1:30|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

1.59 mL

|

|

Type

|

solvent

|

|

Smiles

|

CN(C=O)C

|

Step Two

|

Name

|

2-(2'-Fluoro-1,1'-Biphenyl-4-yl)-3-Methyl-6-(2-Aminoethyl)-4Quinolinecarboxylic Acid

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

FC1=C(C=CC=C1)C1=CC=C(C=C1)C1=NC2=CC=C(C=C2C(=C1C)C(=O)O)CCN

|

|

Name

|

Sodium Salt-succinamic acid

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CCC(=O)[NH-])(=O)[O-].[Na+].[Na+]

|

|

Name

|

|

|

Quantity

|

9 μL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)N(CC)CC

|

Step Three

|

Name

|

|

|

Quantity

|

9 μL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)N(CC)CC

|

Step Four

|

Name

|

2-(2'-Fluoro-1,1'-Biphenyl-4-yl)-3-Methyl-6-(2 -Aminoethyl)-4-Quinolinecarboxylic Acid

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

FC1=C(C=CC=C1)C1=CC=C(C=C1)C1=NC2=CC=C(C=C2C(=C1C)C(=O)O)CCN

|

Step Five

|

Name

|

|

|

Quantity

|

10 mg

|

|

Type

|

reactant

|

|

Smiles

|

[Na]

|

Step Six

|

Name

|

|

|

Quantity

|

161 μL

|

|

Type

|

reactant

|

|

Smiles

|

C1(CCC(=O)O1)=O

|

Step Seven

|

Name

|

2-(2'-Fluoro-1,1'-Biphenyl-4-yl)-3-Methyl-6-(2-Aminoethyl)-4-Quinolinecarboxylic Acid

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

FC1=C(C=CC=C1)C1=CC=C(C=C1)C1=NC2=CC=C(C=C2C(=C1C)C(=O)O)CCN

|

|

Name

|

Sodium Salt-succinamic acid

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CCC(=O)[NH-])(=O)[O-].[Na+].[Na+]

|

|

Name

|

|

|

Quantity

|

43.3 mL

|

|

Type

|

solvent

|

|

Smiles

|

C([O-])(O)=O.[Na+]

|

Step Eight

|

Name

|

|

|

Quantity

|

1.635 mL

|

|

Type

|

solvent

|

|

Smiles

|

CN(C=O)C

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

This was stirred overnight in the dark at room temperature

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

STIRRING

|

Type

|

STIRRING

|

|

Details

|

This was stirred for one hour in the dark at room temperature

|

|

Duration

|

1 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the immunogens were dialyzed against three changes of PBS

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove any free hapten and excess coupling reagents

|

Outcomes

Product

Details

Reaction Time |

8 (± 8) h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1(CCC(=O)O1)=O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C([O-])([O-])=O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US05393891

Procedure details

A stock solution of succinic anhydride was prepared by dissolving 24.3 mg in 1.635 ml of dimethylformamide (DMF). 2-(2'-Fluoro-1,1'-Biphenyl-4-yl)-3-Methyl-6-(2 -Aminoethyl)-4-Quinolinecarboxylic Acid, Sodium Salt (10 mg) was placed in a glass vial along with 161 μl succinic anhydride stock solution and 9 μl dry triethylamine. This was stirred overnight in the dark at room temperature. A stock solution of Disuccinimdyl carbonate (DSC) was prepared by dissolving 62.4 mg of DSC into 1.59 ml of dry DMF. 174 μl of the DSC stock and 9 μl of dry triethylamine were added to the 2-(2'-Fluoro-1,1'-Biphenyl-4-yl)-3-Methyl-6-(2-Aminoethyl)-4Quinolinecarboxylic Acid, Sodium Salt-succinamic acid solution for activation. This was stirred for one hour in the dark at room temperature. Half of the activated 2-(2'-Fluoro-1,1'-Biphenyl-4-yl)-3-Methyl-6-(2-Aminoethyl)-4-Quinolinecarboxylic Acid, Sodium Salt-succinamic acid solution was rapidly added to either BSA or KLH solutions (26 mg protein dissolved in 43.3 ml of 0.15M sodium bicarbonate, pH 8.1) and gently agitated overnight in the dark at 4° C. After coupling, the immunogens were dialyzed against three changes of PBS to remove any free hapten and excess coupling reagents as described in Chemistry of Protein Conjugation and Cross-Linking, S. Wong, CRC Press, 1991, which is hereby incorporated by reference. Haptens were also conjugated to OA using this method.

Name

2-(2'-Fluoro-1,1'-Biphenyl-4-yl)-3-Methyl-6-(2-Aminoethyl)-4Quinolinecarboxylic Acid

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Name

Sodium Salt-succinamic acid

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Name

2-(2'-Fluoro-1,1'-Biphenyl-4-yl)-3-Methyl-6-(2 -Aminoethyl)-4-Quinolinecarboxylic Acid

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

Name

2-(2'-Fluoro-1,1'-Biphenyl-4-yl)-3-Methyl-6-(2-Aminoethyl)-4-Quinolinecarboxylic Acid

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Seven

Name

Sodium Salt-succinamic acid

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Seven

Identifiers

|

REACTION_CXSMILES

|

FC1C=CC=CC=1C1C=CC(C2C(C)=C([C:25]([OH:27])=[O:26])C3C(=CC=C(CCN)C=3)N=2)=CC=1.[Na].[C:32]1(=[O:38])[O:37][C:35](=[O:36])[CH2:34][CH2:33]1.C([O-])(=O)CCC([NH-])=[O:43].[Na+].[Na+]>CN(C)C=O.C(=O)(O)[O-].[Na+].C(N(CC)CC)C>[C:35]1(=[O:36])[O:37][C:32](=[O:38])[CH2:33][CH2:34]1.[C:25](=[O:26])([O-:43])[O-:27] |f:3.4.5,7.8,^1:30|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

1.59 mL

|

|

Type

|

solvent

|

|

Smiles

|

CN(C=O)C

|

Step Two

|

Name

|

2-(2'-Fluoro-1,1'-Biphenyl-4-yl)-3-Methyl-6-(2-Aminoethyl)-4Quinolinecarboxylic Acid

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

FC1=C(C=CC=C1)C1=CC=C(C=C1)C1=NC2=CC=C(C=C2C(=C1C)C(=O)O)CCN

|

|

Name

|

Sodium Salt-succinamic acid

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CCC(=O)[NH-])(=O)[O-].[Na+].[Na+]

|

|

Name

|

|

|

Quantity

|

9 μL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)N(CC)CC

|

Step Three

|

Name

|

|

|

Quantity

|

9 μL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)N(CC)CC

|

Step Four

|

Name

|

2-(2'-Fluoro-1,1'-Biphenyl-4-yl)-3-Methyl-6-(2 -Aminoethyl)-4-Quinolinecarboxylic Acid

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

FC1=C(C=CC=C1)C1=CC=C(C=C1)C1=NC2=CC=C(C=C2C(=C1C)C(=O)O)CCN

|

Step Five

|

Name

|

|

|

Quantity

|

10 mg

|

|

Type

|

reactant

|

|

Smiles

|

[Na]

|

Step Six

|

Name

|

|

|

Quantity

|

161 μL

|

|

Type

|

reactant

|

|

Smiles

|

C1(CCC(=O)O1)=O

|

Step Seven

|

Name

|

2-(2'-Fluoro-1,1'-Biphenyl-4-yl)-3-Methyl-6-(2-Aminoethyl)-4-Quinolinecarboxylic Acid

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

FC1=C(C=CC=C1)C1=CC=C(C=C1)C1=NC2=CC=C(C=C2C(=C1C)C(=O)O)CCN

|

|

Name

|

Sodium Salt-succinamic acid

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CCC(=O)[NH-])(=O)[O-].[Na+].[Na+]

|

|

Name

|

|

|

Quantity

|

43.3 mL

|

|

Type

|

solvent

|

|

Smiles

|

C([O-])(O)=O.[Na+]

|

Step Eight

|

Name

|

|

|

Quantity

|

1.635 mL

|

|

Type

|

solvent

|

|

Smiles

|

CN(C=O)C

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

This was stirred overnight in the dark at room temperature

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

STIRRING

|

Type

|

STIRRING

|

|

Details

|

This was stirred for one hour in the dark at room temperature

|

|

Duration

|

1 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the immunogens were dialyzed against three changes of PBS

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove any free hapten and excess coupling reagents

|

Outcomes

Product

Details

Reaction Time |

8 (± 8) h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1(CCC(=O)O1)=O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C([O-])([O-])=O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US05393891

Procedure details

A stock solution of succinic anhydride was prepared by dissolving 24.3 mg in 1.635 ml of dimethylformamide (DMF). 2-(2'-Fluoro-1,1'-Biphenyl-4-yl)-3-Methyl-6-(2 -Aminoethyl)-4-Quinolinecarboxylic Acid, Sodium Salt (10 mg) was placed in a glass vial along with 161 μl succinic anhydride stock solution and 9 μl dry triethylamine. This was stirred overnight in the dark at room temperature. A stock solution of Disuccinimdyl carbonate (DSC) was prepared by dissolving 62.4 mg of DSC into 1.59 ml of dry DMF. 174 μl of the DSC stock and 9 μl of dry triethylamine were added to the 2-(2'-Fluoro-1,1'-Biphenyl-4-yl)-3-Methyl-6-(2-Aminoethyl)-4Quinolinecarboxylic Acid, Sodium Salt-succinamic acid solution for activation. This was stirred for one hour in the dark at room temperature. Half of the activated 2-(2'-Fluoro-1,1'-Biphenyl-4-yl)-3-Methyl-6-(2-Aminoethyl)-4-Quinolinecarboxylic Acid, Sodium Salt-succinamic acid solution was rapidly added to either BSA or KLH solutions (26 mg protein dissolved in 43.3 ml of 0.15M sodium bicarbonate, pH 8.1) and gently agitated overnight in the dark at 4° C. After coupling, the immunogens were dialyzed against three changes of PBS to remove any free hapten and excess coupling reagents as described in Chemistry of Protein Conjugation and Cross-Linking, S. Wong, CRC Press, 1991, which is hereby incorporated by reference. Haptens were also conjugated to OA using this method.

Name

2-(2'-Fluoro-1,1'-Biphenyl-4-yl)-3-Methyl-6-(2-Aminoethyl)-4Quinolinecarboxylic Acid

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Name

Sodium Salt-succinamic acid

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Name

2-(2'-Fluoro-1,1'-Biphenyl-4-yl)-3-Methyl-6-(2 -Aminoethyl)-4-Quinolinecarboxylic Acid

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

Name

2-(2'-Fluoro-1,1'-Biphenyl-4-yl)-3-Methyl-6-(2-Aminoethyl)-4-Quinolinecarboxylic Acid

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Seven

Name

Sodium Salt-succinamic acid

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Seven

Identifiers

|

REACTION_CXSMILES

|

FC1C=CC=CC=1C1C=CC(C2C(C)=C([C:25]([OH:27])=[O:26])C3C(=CC=C(CCN)C=3)N=2)=CC=1.[Na].[C:32]1(=[O:38])[O:37][C:35](=[O:36])[CH2:34][CH2:33]1.C([O-])(=O)CCC([NH-])=[O:43].[Na+].[Na+]>CN(C)C=O.C(=O)(O)[O-].[Na+].C(N(CC)CC)C>[C:35]1(=[O:36])[O:37][C:32](=[O:38])[CH2:33][CH2:34]1.[C:25](=[O:26])([O-:43])[O-:27] |f:3.4.5,7.8,^1:30|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

1.59 mL

|

|

Type

|

solvent

|

|

Smiles

|

CN(C=O)C

|

Step Two

|

Name

|

2-(2'-Fluoro-1,1'-Biphenyl-4-yl)-3-Methyl-6-(2-Aminoethyl)-4Quinolinecarboxylic Acid

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

FC1=C(C=CC=C1)C1=CC=C(C=C1)C1=NC2=CC=C(C=C2C(=C1C)C(=O)O)CCN

|

|

Name

|

Sodium Salt-succinamic acid

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CCC(=O)[NH-])(=O)[O-].[Na+].[Na+]

|

|

Name

|

|

|

Quantity

|

9 μL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)N(CC)CC

|

Step Three

|

Name

|

|

|

Quantity

|

9 μL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)N(CC)CC

|

Step Four

|

Name

|

2-(2'-Fluoro-1,1'-Biphenyl-4-yl)-3-Methyl-6-(2 -Aminoethyl)-4-Quinolinecarboxylic Acid

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

FC1=C(C=CC=C1)C1=CC=C(C=C1)C1=NC2=CC=C(C=C2C(=C1C)C(=O)O)CCN

|

Step Five

|

Name

|

|

|

Quantity

|

10 mg

|

|

Type

|

reactant

|

|

Smiles

|

[Na]

|

Step Six

|

Name

|

|

|

Quantity

|

161 μL

|

|

Type

|

reactant

|

|

Smiles

|

C1(CCC(=O)O1)=O

|

Step Seven

|

Name

|

2-(2'-Fluoro-1,1'-Biphenyl-4-yl)-3-Methyl-6-(2-Aminoethyl)-4-Quinolinecarboxylic Acid

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

FC1=C(C=CC=C1)C1=CC=C(C=C1)C1=NC2=CC=C(C=C2C(=C1C)C(=O)O)CCN

|

|

Name

|

Sodium Salt-succinamic acid

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CCC(=O)[NH-])(=O)[O-].[Na+].[Na+]

|

|

Name

|

|

|

Quantity

|

43.3 mL

|

|

Type

|

solvent

|

|

Smiles

|

C([O-])(O)=O.[Na+]

|

Step Eight

|

Name

|

|

|

Quantity

|

1.635 mL

|

|

Type

|

solvent

|

|

Smiles

|

CN(C=O)C

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

This was stirred overnight in the dark at room temperature

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

STIRRING

|

Type

|

STIRRING

|

|

Details

|

This was stirred for one hour in the dark at room temperature

|

|

Duration

|

1 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the immunogens were dialyzed against three changes of PBS

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove any free hapten and excess coupling reagents

|

Outcomes

Product

Details

Reaction Time |

8 (± 8) h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1(CCC(=O)O1)=O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C([O-])([O-])=O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US05393891

Procedure details

A stock solution of succinic anhydride was prepared by dissolving 24.3 mg in 1.635 ml of dimethylformamide (DMF). 2-(2'-Fluoro-1,1'-Biphenyl-4-yl)-3-Methyl-6-(2 -Aminoethyl)-4-Quinolinecarboxylic Acid, Sodium Salt (10 mg) was placed in a glass vial along with 161 μl succinic anhydride stock solution and 9 μl dry triethylamine. This was stirred overnight in the dark at room temperature. A stock solution of Disuccinimdyl carbonate (DSC) was prepared by dissolving 62.4 mg of DSC into 1.59 ml of dry DMF. 174 μl of the DSC stock and 9 μl of dry triethylamine were added to the 2-(2'-Fluoro-1,1'-Biphenyl-4-yl)-3-Methyl-6-(2-Aminoethyl)-4Quinolinecarboxylic Acid, Sodium Salt-succinamic acid solution for activation. This was stirred for one hour in the dark at room temperature. Half of the activated 2-(2'-Fluoro-1,1'-Biphenyl-4-yl)-3-Methyl-6-(2-Aminoethyl)-4-Quinolinecarboxylic Acid, Sodium Salt-succinamic acid solution was rapidly added to either BSA or KLH solutions (26 mg protein dissolved in 43.3 ml of 0.15M sodium bicarbonate, pH 8.1) and gently agitated overnight in the dark at 4° C. After coupling, the immunogens were dialyzed against three changes of PBS to remove any free hapten and excess coupling reagents as described in Chemistry of Protein Conjugation and Cross-Linking, S. Wong, CRC Press, 1991, which is hereby incorporated by reference. Haptens were also conjugated to OA using this method.

Name

2-(2'-Fluoro-1,1'-Biphenyl-4-yl)-3-Methyl-6-(2-Aminoethyl)-4Quinolinecarboxylic Acid

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Name

Sodium Salt-succinamic acid

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Name

2-(2'-Fluoro-1,1'-Biphenyl-4-yl)-3-Methyl-6-(2 -Aminoethyl)-4-Quinolinecarboxylic Acid

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

Name

2-(2'-Fluoro-1,1'-Biphenyl-4-yl)-3-Methyl-6-(2-Aminoethyl)-4-Quinolinecarboxylic Acid

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Seven

Name

Sodium Salt-succinamic acid

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Seven

Identifiers

|

REACTION_CXSMILES

|

FC1C=CC=CC=1C1C=CC(C2C(C)=C([C:25]([OH:27])=[O:26])C3C(=CC=C(CCN)C=3)N=2)=CC=1.[Na].[C:32]1(=[O:38])[O:37][C:35](=[O:36])[CH2:34][CH2:33]1.C([O-])(=O)CCC([NH-])=[O:43].[Na+].[Na+]>CN(C)C=O.C(=O)(O)[O-].[Na+].C(N(CC)CC)C>[C:35]1(=[O:36])[O:37][C:32](=[O:38])[CH2:33][CH2:34]1.[C:25](=[O:26])([O-:43])[O-:27] |f:3.4.5,7.8,^1:30|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

1.59 mL

|

|

Type

|

solvent

|

|

Smiles

|

CN(C=O)C

|

Step Two

|

Name

|

2-(2'-Fluoro-1,1'-Biphenyl-4-yl)-3-Methyl-6-(2-Aminoethyl)-4Quinolinecarboxylic Acid

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

FC1=C(C=CC=C1)C1=CC=C(C=C1)C1=NC2=CC=C(C=C2C(=C1C)C(=O)O)CCN

|

|

Name

|

Sodium Salt-succinamic acid

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CCC(=O)[NH-])(=O)[O-].[Na+].[Na+]

|

|

Name

|

|

|

Quantity

|

9 μL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)N(CC)CC

|

Step Three

|

Name

|

|

|

Quantity

|

9 μL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)N(CC)CC

|

Step Four

|

Name

|

2-(2'-Fluoro-1,1'-Biphenyl-4-yl)-3-Methyl-6-(2 -Aminoethyl)-4-Quinolinecarboxylic Acid

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

FC1=C(C=CC=C1)C1=CC=C(C=C1)C1=NC2=CC=C(C=C2C(=C1C)C(=O)O)CCN

|

Step Five

|

Name

|

|

|

Quantity

|

10 mg

|

|

Type

|

reactant

|

|

Smiles

|

[Na]

|

Step Six

|

Name

|

|

|

Quantity

|

161 μL

|

|

Type

|

reactant

|

|

Smiles

|

C1(CCC(=O)O1)=O

|

Step Seven

|

Name

|

2-(2'-Fluoro-1,1'-Biphenyl-4-yl)-3-Methyl-6-(2-Aminoethyl)-4-Quinolinecarboxylic Acid

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

FC1=C(C=CC=C1)C1=CC=C(C=C1)C1=NC2=CC=C(C=C2C(=C1C)C(=O)O)CCN

|

|

Name

|

Sodium Salt-succinamic acid

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CCC(=O)[NH-])(=O)[O-].[Na+].[Na+]

|

|

Name

|

|

|

Quantity

|

43.3 mL

|

|

Type

|

solvent

|

|

Smiles

|

C([O-])(O)=O.[Na+]

|

Step Eight

|

Name

|

|

|

Quantity

|

1.635 mL

|

|

Type

|

solvent

|

|

Smiles

|

CN(C=O)C

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

This was stirred overnight in the dark at room temperature

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

STIRRING

|

Type

|

STIRRING

|

|

Details

|

This was stirred for one hour in the dark at room temperature

|

|

Duration

|

1 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the immunogens were dialyzed against three changes of PBS

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove any free hapten and excess coupling reagents

|

Outcomes

Product

Details

Reaction Time |

8 (± 8) h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1(CCC(=O)O1)=O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C([O-])([O-])=O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |